molecular formula C9H17NO5S B12685977 2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate CAS No. 63314-81-8

2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate

Cat. No.: B12685977
CAS No.: 63314-81-8
M. Wt: 251.30 g/mol
InChI Key: QFRFTEYGNDTAHA-UHFFFAOYSA-N
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Description

Chemical Structure: 2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate (CAS 85187-78-6) is a sulfonate ester derivative characterized by:

  • A central 2-methylpropane sulfonate backbone.
  • An acrylamido (1-oxoallyl) amino group.
  • A 2-hydroxyethyl ester substituent.

Properties

CAS No.

63314-81-8

Molecular Formula

C9H17NO5S

Molecular Weight

251.30 g/mol

IUPAC Name

2-hydroxyethyl 2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate

InChI

InChI=1S/C9H17NO5S/c1-4-8(12)10-9(2,3)7-16(13,14)15-6-5-11/h4,11H,1,5-7H2,2-3H3,(H,10,12)

InChI Key

QFRFTEYGNDTAHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CS(=O)(=O)OCCO)NC(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate typically involves the reaction of 2-methyl-2-((1-oxoallyl)amino)propanesulphonic acid with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with biological molecules, stabilizing their structure and enhancing their activity .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: Likely $ C{10}H{17}NO_6S $ (inferred from related sodium salts in ).
  • Applications : Used in specialty polymers, surfactants, or coatings due to its reactive acrylamido and sulfonate groups .

Comparison with Structurally Similar Compounds

Sodium 2-methyl-2-[(1-oxoallyl)amino]propanesulphonate (CAS 5165-97-9)

Structural Differences :

  • Counterion : Sodium replaces the 2-hydroxyethyl ester group.
  • Molecular Formula : $ C7H{11}NNaO_5S $ .
Property 2-Hydroxyethyl Ester (CAS 85187-78-6) Sodium Salt (CAS 5165-97-9)
Solubility Likely lower (ester group) High (ionic sodium group)
Reactivity Ester hydrolysis potential Stable in aqueous solutions
Applications Polymer crosslinking Detergents, hydrogels
Regulatory Status Limited data REACH-registered

Environmental Impact: The sodium salt is classified as a vPvM (very Persistent, very Mobile) substance with a half-life of 19 days in water, posing environmental risks . No direct data exists for the hydroxyethyl ester.

2-Acrylamido-2-methylpropanesulphonic Acid (CAS 5165-97-9)

Structural Differences :

  • Functional Group : Free sulfonic acid (-SO$_3$H) instead of ester or sodium salt.
Property 2-Hydroxyethyl Ester Sulfonic Acid
Acidity Neutral (ester) Strongly acidic (-SO$_3$H)
Use Cases Controlled release systems Ion-exchange resins, catalysts

Homopolymer of Ammonium Salt (CAS 62152-14-1)

Structural Differences :

  • Polymer Chain : Ammonium salt homopolymerized via acrylamido groups.
Property 2-Hydroxyethyl Ester Ammonium Salt Homopolymer
Molecular Weight ~250–300 g/mol High (>10,000 g/mol)
Functionality Monomeric reactivity Thickening agent, flocculant

Regulatory and Commercial Landscape

  • Sodium Salt (CAS 5165-97-9) : Listed in ECHA’s REACH database , widely used in industrial formulations.
  • 2-Hydroxyethyl Ester (CAS 85187-78-6) : Marketed by Dayang Chem (Hangzhou) for niche applications , but lacks extensive regulatory scrutiny.

Biological Activity

2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate, often referred to as a sulfonic acid derivative, has garnered attention in various biomedical applications due to its unique structural properties and potential biological activities. This compound is primarily studied for its role in organ preservation, cellular protection, and as a potential therapeutic agent against ischemia/reperfusion injury.

  • Chemical Formula : C₈H₁₉N₁O₅S
  • Molecular Weight : 209.24 g/mol
  • CAS Number : 6976-37-0

Organ Preservation

Recent studies have highlighted the effectiveness of solutions containing 2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate in preserving liver grafts during transplantation. In a comparative study involving rat models, this compound was part of a hypothermic machine perfusion (HMP) solution that demonstrated superior outcomes in preventing ischemia/reperfusion injury compared to traditional preservation solutions like histidine tryptophan ketoglutarate (HTK). Key findings included:

  • Improved Hemodynamic Efficiency : Livers preserved with the HMP solution exhibited better hemodynamic responses post-rewarming.
  • Higher Oxygen Consumption : The oxygen consumption rate was significantly elevated in the HMP group, indicating enhanced metabolic activity.
  • Cellular Integrity : Histological assessments showed less damage and higher viability in the HMP-preserved livers .

Cellular Protection

The compound has also been investigated for its protective effects on cells under stress conditions. In vitro studies have indicated that it can mitigate oxidative stress and reduce apoptosis in various cell types. This is particularly relevant for conditions such as respiratory acidosis where cellular integrity is compromised.

Case Studies

  • Liver Preservation Study :
    • Objective : Assess the efficacy of BGP-HMP solution containing the compound versus HTK.
    • Results : The BGP-HMP group showed less histological injury and improved functional recovery post-transplantation compared to HTK .
  • Oxidative Stress Mitigation :
    • Objective : Evaluate the compound's ability to protect against oxidative damage.
    • Findings : Cells treated with the compound exhibited reduced levels of reactive oxygen species (ROS) and maintained higher levels of glutathione, a key antioxidant .

Data Table

Biological ActivityBGP-HMP SolutionHTK SolutionControl Group
Oxygen Consumption RateHigherLower-
Histological DamageMinimalSignificantNone
Apoptosis RateLowerHigherNone
Functional RecoveryEnhancedImpairedOptimal

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